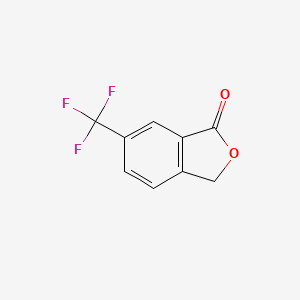

6-(三氟甲基)异苯并呋喃-1(3H)-酮

描述

6-(Trifluoromethyl)isobenzofuran-1(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of isobenzofuran, which is a heterocyclic aromatic compound containing a fused benzene and furan ring. The addition of a trifluoromethyl group to the isobenzofuran ring enhances the compound's stability and makes it a useful tool in various scientific research applications.

科学研究应用

发散合成

研究人员已经开发了异苯并呋喃-1(3H)-酮衍生物的合成方法,包括6-(三氟甲基)异苯并呋喃-1(3H)-酮。这些方法包括苯乙烯型羧酸和酰胺的硫/硒内酰化反应,产生硫族元素化异苯并呋喃-1(3H)-酮和异色满-1-酮 (Du et al., 2022)。

结构分析和理论研究

异苯并呋喃-1(3H)-酮已经通过单晶 X 射线分析等方法表征,突出了它们的结构特征和共振辅助氢键链 (Franca et al., 2016)。

在合成药物中的应用

该化合物已用于合成重要的药物。例如,它已被用于通过 [Pd]-催化方法合成抗血小板药物和细胞毒性激动剂 (Mahendar & Satyanarayana, 2016)。

重排和环化反应

研究表明将 3-异氰基异苯并呋喃-1(3H)-酮重排为 3-氰基异苯并呋喃-1(3H)-酮的能力,从而可以在不使用有毒氰化物的情况下合成这些化合物。该过程还涉及与迈克尔受体的环化,导致形成 1,4-萘醌/1,4-萘醌 (Mal et al., 2015)。

光催化和磺化

磺化异苯并呋喃-1(3H)-酮的生成已在光催化下实现,证明了该化合物在各种化学合成过程中的多功能性 (Zhang et al., 2018)。

作用机制

Target of Action

The primary targets of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .

Mode of Action

6-(Trifluoromethyl)isobenzofuran-1(3H)-one acts as an inhibitor of MAO-A and MAO-B . The compound interacts with these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform . This interaction results in the reduction of the enzymes’ activity, thereby modulating the metabolic processes they are involved in .

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes . The downstream effects of this inhibition can have therapeutic implications, particularly in the treatment of neurodegenerative diseases .

Result of Action

The molecular and cellular effects of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one’s action primarily involve the reduction of oxidative stress and chronic inflammation due to the inhibition of MAO-A and MAO-B . This can potentially lead to neuroprotective effects, making the compound a promising therapeutic choice for neurodegenerative diseases .

生化分析

Biochemical Properties

6-(Trifluoromethyl)isobenzofuran-1(3H)-one has been found to interact with monoamine oxidases A and B (MAO-A and MAO-B), which play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation . The nature of these interactions involves the inhibition of these enzymes, particularly MAO-B .

Cellular Effects

The effects of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one on cells are primarily related to its inhibitory action on MAO-B. This inhibition can influence cell function by altering biogenic amine metabolism, reducing oxidative stress, and modulating chronic inflammation .

Molecular Mechanism

The molecular mechanism of action of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one involves binding to MAO-B, leading to the inhibition of this enzyme . This binding interaction results in changes in gene expression related to biogenic amine metabolism .

Metabolic Pathways

Given its interaction with MAO-B, it may influence pathways related to biogenic amine metabolism .

属性

IUPAC Name |

6-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)6-2-1-5-4-14-8(13)7(5)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNSPAIMGVILDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

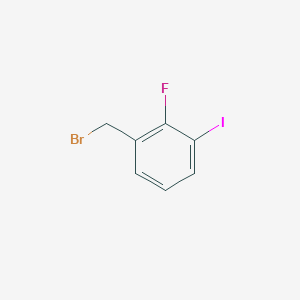

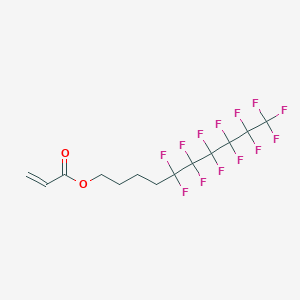

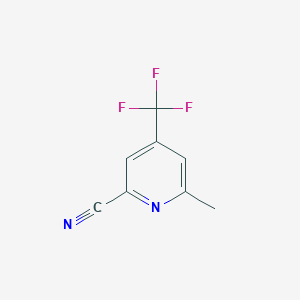

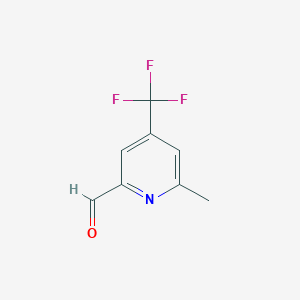

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)